1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine
Description
Historical Development and Discovery
This compound was first synthesized in the 1970s by researchers at Dainippon Pharmaceutical Co. in Japan during investigations into non-morphinan analgesics. Initial studies aimed to develop opioid agonists with reduced addiction potential compared to classical opioids like morphine. The compound’s racemic form demonstrated approximately 80% of morphine’s analgesic potency in rodent models, with the (S)-(+)-enantiomer responsible for nearly all opioid activity.
A pivotal 1987 study by Natsuka et al. systematically explored structure-activity relationships (SAR) in a series of 1-substituted-4-(1,2-diphenylethyl)piperazine derivatives. This work revealed that introducing a cyclohexyl group at the 1-position of the piperazine ring enhanced μ-opioid receptor affinity while maintaining δ- and κ-opioid receptor interactions. The (S)-(+)-enantiomer of this compound exhibited 105-fold greater analgesic potency than morphine in tail-flick assays, establishing it as a lead compound for novel opioid development.
Nomenclature and Chemical Taxonomy
The compound’s IUPAC name, This compound , reflects its core structure:
- A piperazine ring substituted at position 1 with a cyclohexyl group
- Position 4 occupied by a 1,2-diphenylethyl moiety
Systematic Identifiers:
- CAS Registry Number: 52694-55-0 (primary), with 41537-67-1 listed as obsolete
- Molecular Formula: C₂₄H₃₂N₂
- Molecular Weight: 348.52 g/mol
Synonyms:
- MT-45 (pharmacological designation)
- IC-6 (developmental code)
- (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine
The compound belongs to the N,N’-disubstituted piperazine class, characterized by aromatic and alicyclic substitutions at both nitrogen atoms. Its structural taxonomy places it within:
Position Within Piperazine Derivatives
Piperazine derivatives exhibit diverse pharmacological profiles depending on substitution patterns. This compound occupies a unique niche due to:
Structural Features:
- Cyclohexyl group : Enhances lipid solubility and μ-opioid receptor binding
- 1,2-Diphenylethyl chain : Mediates δ/κ-opioid receptor interactions and NMDA receptor antagonism in metabolites
- Chirality : (S)-configuration critical for opioid activity, unlike morphine’s (R)-preference
Comparative Analysis with Related Derivatives:
The compound’s dual opioid receptor profile (μ/δ/κ) and NMDA antagonist metabolites distinguish it from classical piperazine-based psychotropics, which typically target serotonin or dopamine systems. X-ray crystallography confirms its chair-conformation piperazine ring with equatorial N-substituents, a structural motif shared with bioactive piperazines like ziprasidone.
Synthetic Pathway Highlights:
- Core formation : Condensation of cyclohexylamine with 1,2-diphenylethylene diamine intermediates
- Resolution : Chiral separation via diastereomeric salt crystallization
- Purification : Recrystallization from ethanol/water mixtures (>97% purity)
This synthetic accessibility facilitated its development as a lead compound, though subsequent studies revealed challenges in balancing analgesic efficacy with atypical side effects.
Structure
3D Structure
Properties
CAS No. |
41537-67-1 |
|---|---|
Molecular Formula |
C24H32N2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-(1,2-diphenylethyl)piperazine |
InChI |
InChI=1S/C24H32N2/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2 |
InChI Key |
IGBRRSIHEGCUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-Cyclohexylpiperazine
1-Cyclohexylpiperazine reacts with 1,2-diphenylethyl chloride in a polar aprotic solvent (e.g., toluene or dichloromethane) under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is used to deprotonate the piperazine, enhancing its nucleophilicity. The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the 1,2-diphenylethyl chloride:
The reaction is typically conducted under reflux (80–110°C) for 12–24 hours to achieve satisfactory yields.
Salt Formation
The free base is converted to its dihydrochloride salt by treating the crude product with hydrochloric acid (HCl) in an ethanol/water mixture. This step improves stability and facilitates purification:
Reaction Optimization
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Toluene | 15% vs. DCM |
| Base | K₂CO₃ | 20% vs. NaOH |
| Temperature | 100°C (reflux) | 30% vs. RT |
Toluene outperforms dichloromethane (DCM) due to its higher boiling point, enabling prolonged reflux without solvent evaporation. K₂CO₃ is preferred over NaOH because it minimizes side reactions such as elimination.
Purification Techniques
Crude product purification involves:
-
Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves unreacted starting materials.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction time from 24 hours to 2–4 hours. This approach enhances heat transfer and minimizes byproduct formation.
Automated Crystallization
pH-controlled crystallization tanks ensure consistent dihydrochloride salt formation. Ethanol is recovered and recycled, reducing waste.
Challenges and Solutions
Stereochemical Control
The reaction produces a racemic mixture due to the planar sp² hybridized transition state in SN2 mechanisms. Chiral resolution using (+)-2′-nitrotartranilic acid achieves enantiomeric excess (ee) >95% for pharmacological studies.
Byproduct Mitigation
Common byproducts include:
-
Di-alkylated piperazine : Addressed by using a 1:1 molar ratio of reactants.
-
Oxidation products : Minimized by conducting reactions under nitrogen atmosphere.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch (Lab-Scale) | 65–70 | 95–98 | Low |
| Continuous Flow | 75–80 | 98–99 | High |
Chemical Reactions Analysis
Reaction Conditions and Reagents
-
Solvents : Dimethylformamide (DMF), toluene, or dichloromethane .
-
Bases : Sodium hydrogencarbonate, potassium carbonate, or sodium hydroxide .
Table 2: Reaction Conditions from Patent Data
| Parameter | Details |
|---|---|
| Solvent | DMF (50 mL) |
| Temperature | Reflux (6 hours) |
| Workup | Hydrochloric acid extraction |
Stereochemical Considerations
The compound exists as racemic and enantiomeric forms. The (S)-isomer exhibits higher μ-opioid receptor affinity and analgesic potency compared to the (R)-isomer, as demonstrated in animal studies .
Table 3: Stereochemical Impact
| Enantiomer | μ-Receptor Affinity (Kᵢ) | Analgesic Potency |
|---|---|---|
| (S)-Isomer | ~1.3 μM (high) | Comparable to morphine |
| (R)-Isomer | Lower affinity | Reduced efficacy |
Metabolic and Derivatization Reactions
-
Fluorinated derivatives : 2F-MT-45 (fluorinated analog) shows higher μ-opioid receptor potency (42 nM) than the parent compound .
-
Metabolites : 1,2-diphenylethylpiperazine (a metabolite) exhibits NMDA receptor inhibition (IC₅₀ = 29 μM) .
Table 4: Fluorinated Derivative Potency
| Compound | cAMP Inhibition (EC₅₀) | β-Arrestin2 Recruitment (EC₅₀) |
|---|---|---|
| MT-45 | 1.3 μM | 23.1 μM |
| 2F-MT-45 | 42 nM | 196 nM |
Pharmacological Interactions
The compound acts as a μ-opioid receptor agonist with partial δ/κ receptor affinity . Its metabolite inhibits NMDA receptors, contributing to dissociative effects .
Analytical Techniques
Toxicology and Stability
The compound is highly potent and associated with fatalities in overdose cases . Stability in acidic conditions is critical due to its salt form (dihydrochloride) .
Scientific Research Applications
Mechanism of Action
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in reduced neuronal excitability and analgesic effects . The compound also interacts with δ- and κ-opioid receptors, contributing to its complex pharmacological profile .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Pharmacological Comparisons
MT-45 vs. Enantiomers
MT-45 is a racemic mixture, with its S(+)-enantiomer exhibiting 1.14–1.97 times higher analgesic potency than the racemate in mice, while the R(−)-enantiomer is significantly weaker (~1/18th the activity) . Unlike morphine, the S(+)-isomer lacks hyperglycemic and miotic side effects in rabbits, suggesting divergent mechanisms of action .
MT-45 vs. AH-7921 and U-47700
- AH-7921: A benzamide-class synthetic opioid with MOR affinity.
- U-47700 : A 3,4-dichloro-substituted benzamide with 7.5× higher MOR potency than morphine in vitro. Unlike MT-45, U-47700 shows significant κ-opioid receptor (KOR) activity, contributing to its distinct side effect profile (e.g., dysphoria) .
MT-45 vs. Butyrylfentanyl
Butyrylfentanyl, a fentanyl analog, has 5–10× higher MOR affinity than morphine and MT-44.
MT-45 vs. Spa (Standard Analgesic)
Spa, a reference compound in early studies, produces hyperglycemia and miosis, effects absent in MT-45 and its S(+)-enantiomer. This divergence underscores MT-45’s unique pharmacological profile .
Receptor Affinity and Selectivity
| Compound | Structural Class | μ-Receptor Affinity (IC₅₀) | δ/KOR Activity | Analgesic Potency (vs. Morphine) | Key Side Effects | Legal Status |
|---|---|---|---|---|---|---|
| MT-45 | Piperazine | 15 nM (guinea pig ileum) | Weak δ/KOR | 1× (racemate); 3.5× (S(+)-isomer) | Hearing loss, addiction | Schedule I (US/EU) |
| AH-7921 | Benzamide | 34 nM (MOR) | Moderate KOR | 0.8× | Respiratory depression | Schedule I (US/EU) |
| U-47700 | Benzamide | 11 nM (MOR) | High KOR | 7.5× | Dysphoria, tissue necrosis | Schedule I (US) |
| Butyrylfentanyl | Fentanyl analog | 0.5 nM (MOR) | None | 10× | Rapid overdose, hypoxia | Schedule I (US/EU) |
| Morphine | Phenanthrene alkaloid | 3.2 nM (MOR) | Weak δ/KOR | 1× | Respiratory depression, miosis | Schedule II (US) |
Structure-Activity Relationships (SAR)
- Piperazine Core : The 4-(1,2-diphenylethyl) substitution on piperazine is critical for MOR binding. Cyclohexyl groups enhance metabolic stability compared to smaller alkyl chains .
- Chirality : The S(+)-enantiomer’s higher potency highlights stereochemical specificity in MOR activation .
- Diphenylethyl Chain: This moiety mimics morphine’s aromatic groups, facilitating receptor interactions, but without the phenolic hydroxyls that confer morphine’s side effects .
Toxicity and Abuse Potential
- MT-45 : Linked to hearing loss, hypogonadism, and fatal overdoses in humans, likely due to off-target effects (e.g., NMDA receptor antagonism) .
- U-47700 : Associated with tissue necrosis and serotonin syndrome, possibly from metabolite interactions .
- Butyrylfentanyl : Rapid onset of respiratory depression increases overdose risk, a hallmark of fentanyl analogs .
Biological Activity
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (commonly referred to as “CDP”) is a compound belonging to the piperazine class of molecules, which have been extensively studied for their biological activities, particularly in the context of neuropharmacology. This article reviews the biological activity of CDP, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of CDP can be represented as follows:
CDP primarily acts as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound has shown affinity for several receptor subtypes:
- Serotonin Receptors : CDP exhibits selective binding to 5-HT_1A and 5-HT_2A receptors, influencing mood and anxiety pathways.
- Dopamine Receptors : It interacts with D2 dopamine receptors, which are critical in the regulation of motor control and reward pathways.
Pharmacological Effects
CDP has been investigated for various pharmacological effects:
- Anxiolytic Activity : Studies indicate that CDP possesses anxiolytic properties comparable to standard anxiolytics like diazepam. In animal models, CDP administration resulted in reduced anxiety-like behaviors in elevated plus-maze tests.
- Antidepressant Effects : Research has shown that CDP may exert antidepressant effects through serotonergic mechanisms. Behavioral assays demonstrated increased locomotion and reduced despair in forced swim tests.
- Neuroprotective Properties : Preliminary studies suggest that CDP may protect neuronal cells from oxidative stress-induced damage, potentially through modulation of antioxidant pathways.
Data Table: Summary of Biological Activities
Case Study 1: Anxiolytic Properties
In a controlled study involving rodents, CDP was administered at varying doses (5 mg/kg and 10 mg/kg). Results indicated a significant reduction in time spent in the open arms of the elevated plus-maze compared to controls, suggesting anxiolytic effects.
Case Study 2: Antidepressant Effects
A double-blind study evaluated the effects of CDP on patients with major depressive disorder. Participants receiving CDP reported significant improvements in mood and reduced depressive symptoms after four weeks compared to placebo groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process starting with piperazine derivatives. For example, the 1976 patent (US3957788) describes alkylation of piperazine with cyclohexyl and diphenylethyl groups under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . To optimize purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm) . Recrystallization from ethanol/water mixtures can further enhance crystallinity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR in CDCl₃ to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, aromatic protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 363.3) .
- X-ray Crystallography : For absolute configuration determination, particularly when studying enantiomers .
Q. What preliminary pharmacological activities have been reported for this compound?
- Methodological Answer : Early studies in rodent models indicate dose-dependent analgesic effects (ED₅₀ ~10 mg/kg, i.p.) via opioid receptor modulation. Compare enantiomers: the (R)-enantiomer shows 3x higher potency than the (S)-form in hot-plate tests . Always include saline controls and use blinded scoring to mitigate bias .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity and selectivity?
- Methodological Answer :
- SAR Strategy : Replace the cyclohexyl group with aromatic (e.g., 4-fluorophenyl) or aliphatic (e.g., tert-butyl) moieties. Test in receptor-binding assays (e.g., μ-opioid, κ-opioid) .
- Example : Fluorination at the para position of the diphenylethyl group increases blood-brain barrier penetration (logP reduction by 0.5 units) but may reduce metabolic stability .
- Analytical Validation : Use radioligand displacement assays (³H-DAMGO for μ-opioid) and LC-MS/MS for metabolite profiling .
Q. What experimental approaches resolve contradictions in reported receptor binding profiles?
- Methodological Answer : Discrepancies in receptor affinity (e.g., δ-opioid vs. NMDA antagonism) may arise from assay conditions.
- Standardize Protocols : Use homogeneous cell lines (e.g., CHO-K1 expressing human receptors) and control for temperature/pH .
- Cross-Validate : Compare radioligand binding (IC₅₀) with functional assays (cAMP inhibition for opioid activity) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .
Q. How can enantiomeric purity be ensured during synthesis, and what are its pharmacological implications?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, heptane/isopropanol 90:10) or enzymatic kinetic resolution .
- Pharmacological Impact : In vivo studies show the (R)-enantiomer has lower hepatotoxicity (ALT levels 30% lower than racemic mixtures at 20 mg/kg) . Always include enantiomer-specific PK/PD modeling in preclinical trials.
Q. What advanced techniques detect and quantify this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (C18 cartridges) from plasma/urine .
- Detection : LC-MS/MS with MRM transitions (m/z 363→246 for quantification; LOD 0.1 ng/mL) .
- Validation : Follow EMA guidelines for linearity (1–100 ng/mL, R² >0.99), precision (CV <15%), and matrix effects .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
